2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole
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Overview
Description
2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperidine ring through an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via a Mannich reaction or by hydrogenation of pyridine derivatives.
Coupling of the Benzothiazole and Piperidine Units: This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts to form the amide bond.
Introduction of the Oxane Moiety: The oxane ring can be introduced via an etherification reaction using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the oxane moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with active sites through hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The oxane moiety may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole: can be compared with other benzothiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also enhances its utility in synthetic chemistry.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c27-22(24(12-16-28-17-13-24)18-6-2-1-3-7-18)26-14-10-19(11-15-26)29-23-25-20-8-4-5-9-21(20)30-23/h1-9,19H,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLVODMOWQIVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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